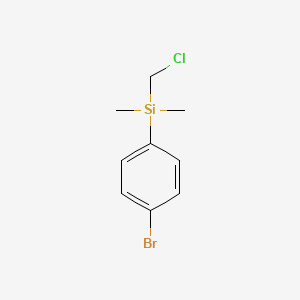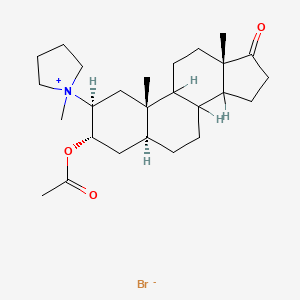
Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate is a complex organic compound. It belongs to the class of pyrrolidinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinium ring, a hydroxy group, and an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
- Formation of the pyrrolidinium ring.
- Introduction of the hydroxy group at the 3-alpha position.
- Oxidation to form the 17-oxo group.
- Attachment of the androstan-2-beta-yl group.
- Methylation of the pyrrolidinium nitrogen.
- Formation of the bromide salt.
- Acetylation to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The 17-oxo group can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles.
Acetylation/Deacetylation: The acetate group can be introduced or removed under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Acetylation: Acetic anhydride or acetyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the 17-oxo group may yield alcohols.
Aplicaciones Científicas De Investigación
Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA/RNA: Influencing gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, chloride, acetate
- Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, iodide, acetate
Uniqueness
Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate is unique due to its specific combination of functional groups and its potential applications. The presence of the bromide ion may confer distinct reactivity compared to its chloride or iodide counterparts.
Propiedades
Número CAS |
14668-12-3 |
|---|---|
Fórmula molecular |
C26H42BrNO3 |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
[(2S,3S,5S,10S,13S)-10,13-dimethyl-2-(1-methylpyrrolidin-1-ium-1-yl)-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C26H42NO3.BrH/c1-17(28)30-23-15-18-7-8-19-20-9-10-24(29)25(20,2)12-11-21(19)26(18,3)16-22(23)27(4)13-5-6-14-27;/h18-23H,5-16H2,1-4H3;1H/q+1;/p-1/t18-,19?,20?,21?,22-,23-,25-,26-;/m0./s1 |
Clave InChI |
GLTPBELQCPHQJV-UBUJPKMXSA-M |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H]2CCC3C4CCC(=O)[C@]4(CCC3[C@]2(C[C@@H]1[N+]5(CCCC5)C)C)C.[Br-] |
SMILES canónico |
CC(=O)OC1CC2CCC3C4CCC(=O)C4(CCC3C2(CC1[N+]5(CCCC5)C)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


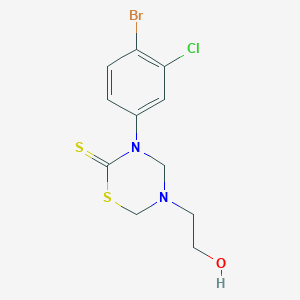
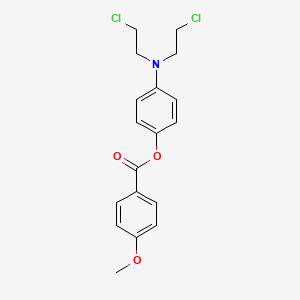

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)
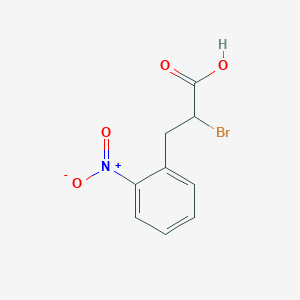
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
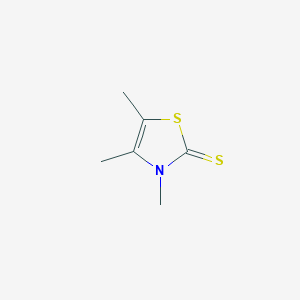
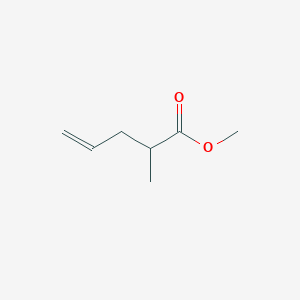
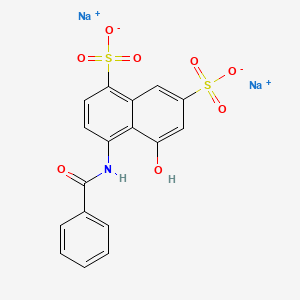

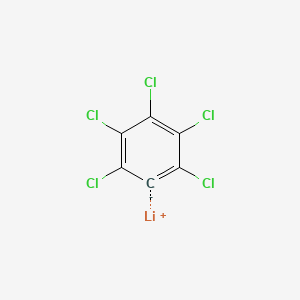
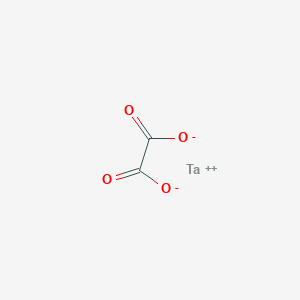
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
